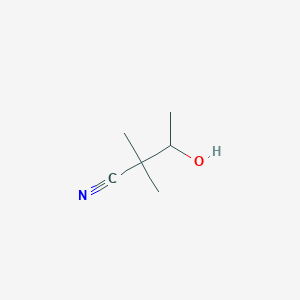
3-Hydroxy-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethylbutanenitrile is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-2,2-dimethylbutanenitrile is 1S/C6H11NO/c1-5(8)6(2,3)4-7/h5,8H,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxy-2,2-dimethylbutanenitrile are not available, similar compounds are known to undergo a variety of chemical reactions. For instance, 2’-hydroxychalcones can be converted to chalcone epoxides by the action of hydroperoxide anion .Physical And Chemical Properties Analysis
3-Hydroxy-2,2-dimethylbutanenitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Infrared Spectroscopy and Zeolite Research
- 3-Hydroxy-2,2-dimethylbutanenitrile (and similar compounds) are used in infrared (IR) spectroscopic studies to understand the interaction of molecules with zeolite surfaces. This research helps in determining the accessibility and activity of protonic sites in zeolites, which are crucial in catalysis and adsorption processes (Bevilacqua et al., 2002).
Organic Synthesis and Chemical Transformations
- It is a key intermediate in the synthesis of various organic compounds, such as 2,3-dihydroxy-2,3-dimethylbutanoic acid. This demonstrates its utility in complex organic synthesis processes, offering pathways to create novel compounds with potential applications in various fields, including pharmaceuticals (Powell et al., 1978).
Study of Antimicrobial and Anticancer Compounds
- Derivatives of 3-Hydroxy-2,2-dimethylbutanenitrile are studied for their structural and vibrational properties, especially in the context of developing antimicrobial and anticancer agents. These studies are crucial in the design of new drugs and therapeutic agents (Márquez et al., 2015).
Catalysis and Chemical Reactions
- The compound is used in research on catalysis and chemical reactions, such as cyclization and rearrangement processes. Understanding these reactions is vital for the development of new synthetic methods in organic chemistry (Aelterman et al., 1999).
Materials Science and Nanotechnology
- Studies involve the use of 3-Hydroxy-2,2-dimethylbutanenitrile in the synthesis of novel materials like 2,2′-arylmethylene bis compounds and xanthenes, indicating its relevance in materials science and nanotechnology (Maghsoodlou et al., 2010).
Environmental Science and Aerosol Analysis
- This compound is identified in studies analyzing aerosol compositions, indicating its presence and formation in atmospheric processes. Such studies are important for understanding environmental pollution and its effects (Jaoui et al., 2005).
Pharmacology and Drug Design
- Research involves the use of 3-Hydroxy-2,2-dimethylbutanenitrile in synthesizing heterocycles with biological activities against bacteria, fungi, and tumor cells, highlighting its potential in drug development (Černuchová et al., 2005).
Medical Research and Cholesterol Management
- The compound is a part of studies focusing on 3-hydroxy-3-methylglutaryl CoA synthases, an enzyme target for cholesterol-lowering drugs. This underscores its significance in medical research aimed at developing treatments for high cholesterol and related conditions (Pojer et al., 2006).
Mechanism of Action
Mode of Action
It is known that the compound is optically active , which suggests that it may interact with its targets in a stereospecific manner.
Biochemical Pathways
It has been suggested that the compound can be produced using the (s)-hydroxynitrile lyase from manihot esculenta , indicating that it may be involved in the metabolism of cyanogenic glycosides.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stored at 2-8°C , suggesting that temperature could be an important factor in its stability.
properties
IUPAC Name |
3-hydroxy-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(8)6(2,3)4-7/h5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYIZFLFMYMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethylbutanenitrile | |
CAS RN |
50654-41-6 |
Source


|
| Record name | 3-hydroxy-2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)


![N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B2773373.png)



![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)
![2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid](/img/structure/B2773382.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2773385.png)